Cobrotoxin - 12584-83-7

Cobrotoxin

Catalog Number: EVT-1186887
CAS Number: 12584-83-7
Molecular Formula: C277H443N97O98S8
Molecular Weight: 6957 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Toxins, contained in cobra (Naja) venom that block cholinergic receptors; two specific proteins have been described, the small (short, Type I) and the large (long, Type II) which also exist in other Elapid venoms.
Source and Classification

Cobrotoxin is derived from the venom of cobras, specifically from the Naja species, such as the Indian cobra (Naja naja) and the king cobra (Ophiophagus hannah). It belongs to the family of three-finger toxins, characterized by their unique structural motifs and their ability to bind with high affinity to nicotinic acetylcholine receptors. The classification of cobrotoxin within snake venoms highlights its role as a significant component in the complex mixture of proteins that constitute cobra venom, which also includes enzymes and other neurotoxins .

Synthesis Analysis

The synthesis of cobrotoxin occurs naturally in the venom glands of cobras. The process involves the transcription of genetic material encoding for the toxin, followed by translation into polypeptides that undergo post-translational modifications. These modifications may include glycosylation and disulfide bond formation, which are critical for the stability and functionality of the protein.

Key Parameters:

  • Molecular Weight: Approximately 7 kDa.
  • Post-Translational Modifications: Includes formation of disulfide bonds which are essential for maintaining structural integrity.
  • Expression Systems: While natural extraction from snake venom is common, recombinant DNA technology has been explored for producing cobrotoxin in microbial or eukaryotic systems, though challenges remain regarding yield and activity .
Molecular Structure Analysis

Cobrotoxin exhibits a distinctive three-dimensional structure typical of three-finger toxins. It consists of three structural loops stabilized by disulfide bonds.

Structural Features:

  • Number of Amino Acids: Composed of 60 amino acids.
  • Disulfide Bridges: There are three disulfide bonds that stabilize the protein structure.
  • Nuclear Magnetic Resonance Studies: These studies have provided insights into its conformation in solution, revealing details about its folding and stability under physiological conditions .

The molecular structure contributes significantly to its function as a receptor antagonist, allowing it to effectively block nicotinic acetylcholine receptors.

Chemical Reactions Analysis

Cobrotoxin primarily interacts with nicotinic acetylcholine receptors through non-covalent binding. The binding is characterized by:

  • Affinity: High binding affinity to the α subunit of nicotinic receptors.
  • Mechanism: The interaction prevents acetylcholine from binding, thereby inhibiting synaptic transmission at neuromuscular junctions.

The chemical reactions involving cobrotoxin are predominantly biochemical rather than classical chemical reactions. They involve conformational changes in receptor proteins upon binding, leading to functional inhibition .

Mechanism of Action

The mechanism of action of cobrotoxin involves competitive inhibition at nicotinic acetylcholine receptors located at neuromuscular junctions:

  1. Binding: Cobrotoxin binds to the α subunit of nicotinic receptors with high specificity.
  2. Inhibition: This binding blocks the action of acetylcholine, preventing muscle contraction.
  3. Outcome: The result is paralysis due to disrupted neuromuscular transmission, which can lead to respiratory failure if untreated.
Physical and Chemical Properties Analysis

Cobrotoxin possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, which facilitates its distribution in biological systems.
  • Stability: The presence of disulfide bonds enhances thermal stability but can be sensitive to extreme pH conditions.
  • pH Sensitivity: Active within a physiological pH range (approximately 7.4), aligning with its biological function.

These properties are essential for understanding how cobrotoxin functions in vivo and its potential therapeutic applications .

Applications

Cobrotoxin has several scientific applications beyond its role as a neurotoxin:

  • Pharmacological Research: Investigating mechanisms of neurotransmission and receptor pharmacology.
  • Drug Development: Potential use as a model for designing new drugs targeting nicotinic acetylcholine receptors.
  • Antivenom Production: Understanding cobrotoxin's structure aids in developing antivenoms for snake bites.

Additionally, due to its specificity and potency, cobrotoxin serves as a valuable tool in neurobiology research aimed at elucidating synaptic mechanisms .

Structural Characteristics of Cobrotoxin

Primary Structure: Amino Acid Sequence and Post-Translational Modifications

Cobrotoxin is a monomeric polypeptide comprising 62 amino acid residues with a molecular weight of approximately 6.9 kDa. Its linear sequence features eight cysteine residues, four lysine residues, and a conserved tyrosine at position 25, which forms part of its hydrophobic core. The N-terminal isoleucine and C-terminal asparagine are critical for structural integrity [6] [8]. Unlike many secreted proteins, cobrotoxin undergoes minimal post-translational modifications. No glycosylation sites are identified, consistent with its compact, functional fold. However, the precursor protein (pre-pro-cobrotoxin) includes a 21-residue signal peptide cleaved during maturation. Spontaneous deamidation of asparagine or isomerization of aspartate may occur under physiological conditions but does not alter its neurotoxic function [4] [6] [9].

Secondary and Tertiary Conformation: β-Sheet Domains and Three-Finger Fold Motif

Cobrotoxin adopts a three-finger fold (3FP) motif characteristic of elapid snake neurotoxins. This tertiary structure comprises three elongated β-sheet loops (designated loops I–III) extending from a central core stabilized by disulfide bonds. Secondary structure analysis reveals five antiparallel β-strands:

  • Strand 1: Residues 2–5
  • Strand 2: Residues 10–14
  • Strand 3: Residues 20–24
  • Strand 4: Residues 30–35
  • Strand 5: Residues 40–45

Loops II and III contain β-hairpins, while loop I is more flexible. The three-dimensional arrangement resembles a "hand" where the loops function as mobile fingers capable of binding nicotinic acetylcholine receptors (nAChRs). This fold lacks α-helices and is classified as an all-β protein [2] [6] [9].

Disulfide Bond Networks and Stability Mechanisms

Four disulfide bonds covalently link cobrotoxin’s structure:

  • Cys³–Cys²¹
  • Cys¹⁴–Cys³⁸
  • Cys⁴²–Cys⁵³
  • Cys⁵⁴–Cys⁵⁹

These bonds create a rigid core around which the β-strands fold. The Cys⁵⁴–Cys⁵⁹ pair in loop III is particularly susceptible to isomerization, leading to inactive conformers. Stability studies show that mutations at Glu³⁸ or Lys⁴⁷ reduce isomerization rates by altering electrostatic interactions. Buried Tyr²⁵ further stabilizes the core via hydrophobic packing. Despite its small size, cobrotoxin maintains conformational stability at physiological pH but undergoes irreversible denaturation in acidic environments or reducing conditions [4] [6] [9].

Table 1: Disulfide Bonds in Cobrotoxin

Bond PairLocationRole in Stability
Cys³–Cys²¹Loop I–CoreAnchors loop I to hydrophobic core
Cys¹⁴–Cys³⁸Strand 2–Loop IIStabilizes central β-sheet
Cys⁴²–Cys⁵³Loop II–Loop IIILinks functional loops
Cys⁵⁴–Cys⁵⁹C-terminusControls receptor-binding affinity

Genetic Basis: cDNA Cloning, Precursor Protein Processing, and Signal Peptide Analysis

The cobrotoxin gene was cloned from Naja naja atra venom gland cDNA. The full-length sequence encodes a 249-bp open reading frame comprising:

  • A 21-residue N-terminal signal peptide
  • A mature cobrotoxin domain (62 residues)
  • No propeptide regions

The signal peptide (e.g., Met⁻²¹–Ala⁻¹) directs endoplasmic reticulum translocation and is cleaved by signal peptidases. Recombinant expression in Escherichia coli requires refolding from inclusion bodies using glutathione redox buffers to form native disulfide bonds. The synthetic gene has been fused to IgG-binding domains (ZZ vector) for affinity purification, followed by thrombin cleavage to isolate functional toxin [4] [6] [9].

Table 2: Cobrotoxin Gene and Precursor Organization

Genetic ElementSequence LengthFunction
Signal peptide21 residuesCellular export targeting
Mature toxin62 residuesFunctional neurotoxin domain
3' UTR~200 bpRegulatory mRNA elements

Comparative Structural Analysis with Homologous Neurotoxins

Cobrotoxin shares the three-finger fold with two major toxin classes:

  • α-Neurotoxins (e.g., α-bungarotoxin): α-Bungarotoxin (74 residues) has five disulfide bonds and a C-terminal extension. Both toxins bind nAChRs, but cobrotoxin’s shorter loops reduce affinity for neuronal subtypes. Critical residues (Arg³³, Lys⁴⁷) are conserved in both, though cobrotoxin lacks α-bungarotoxin’s dimerization interface [2] [3] [7].
  • Cardiotoxins (e.g., Naja atra cytotoxin): Cardiotoxins exhibit similar β-sheet topology but possess a broader, hydrophobic molecular surface. Unlike cobrotoxin, they lack the conserved "neurotoxin loop" (residues 25–40) and instead feature amphipathic domains that disrupt cell membranes [6] [7].

Table 3: Structural Comparison of Cobrotoxin with Homologous Toxins

FeatureCobrotoxinα-BungarotoxinCardiotoxin
Chain Length62 residues74 residues60–65 residues
Disulfide Bonds454
Key ResiduesArg³³, Lys⁴⁷, Tyr²⁵Arg³⁶, Trp²⁸Leu/Phe-rich region
Receptor TargetMuscle nAChRMuscle/neuronal nAChRPhospholipid membranes
PDB ReferenceNot deposited1TXA1CDT

Properties

CAS Number

12584-83-7

Product Name

Cobrotoxin

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C277H443N97O98S8

Molecular Weight

6957 g/mol

InChI

InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1

InChI Key

BVGLZNQZEYAYBJ-QWZQWHGGSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N

Synonyms

Cobra Neurotoxin Proteins
Cobra Neurotoxins
Cobrotoxin
Neurotoxin Proteins, Cobra
Neurotoxins, Cobra
Proteins, Cobra Neurotoxin

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N

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